N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring dual heterocyclic cores: a 1,3,4-thiadiazole ring substituted at position 5 with a 2-methylpropyl group and a 1,2,4-triazole ring substituted at position 5 with the same alkyl group, linked via a sulfanyl-acetamide bridge. The presence of sulfur atoms in both heterocycles and the branched alkyl substituents may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability .
Properties
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6OS2/c1-8(2)5-10-15-13(19-17-10)22-7-11(21)16-14-20-18-12(23-14)6-9(3)4/h8-9H,5-7H2,1-4H3,(H,15,17,19)(H,16,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPKNBKLMLPZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NN1)SCC(=O)NC2=NN=C(S2)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiadiazole and triazole rings through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on heterocyclic core variations, substituents, and bioactivity profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Core Influence: The target compound’s 1,3,4-thiadiazole and 1,2,4-triazole combination distinguishes it from oxadiazole-based analogs (e.g., compounds in ). The sulfanyl bridge in the target compound may improve redox-modulating activity, similar to benzothiazole-containing analogs .
In contrast, hydroxypropyl or amino-thiazole substituents in analogs enhance solubility but may reduce membrane permeability .
Synthetic Routes: The target compound’s synthesis likely involves coupling of pre-functionalized thiadiazole and triazole intermediates, similar to methods in (e.g., LiH-mediated thiol-alkylation in DMF). Simpler analogs like 5-amino-1,3,4-thiadiazole-2-sulfonamide are synthesized via direct sulfonamide formation, requiring fewer steps .
Physicochemical Properties: The compound’s logP (estimated via computational models) is predicted to be higher (~3.5) than hydrophilic analogs like 5-amino-thiadiazole-sulfonamide (logP ~0.2) . Water solubility is expected to be low (<1 mg/mL), necessitating formulation optimization for in vivo applications .
Biological Activity
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound belonging to the classes of thiadiazoles and triazoles. Its unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features:
- Thiadiazole and Triazole Rings : These heterocyclic structures are known for their diverse biological activities.
- Functional Groups : The presence of sulfur and nitrogen atoms contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H22N6OS2 |
| Molecular Weight | 342.48 g/mol |
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors within microbial cells. It may inhibit key metabolic pathways essential for microbial growth and survival. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in nucleic acid synthesis or energy metabolism.
- Membrane Disruption : It could disrupt microbial cell membranes, leading to cell lysis.
- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways critical for cell proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Shows antifungal properties against common fungal strains.
Case Studies
- Study on Antibacterial Activity :
- A study evaluated the antibacterial effects of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
- Antifungal Evaluation :
- Another investigation assessed its antifungal potential against Candida albicans. The compound demonstrated an MIC of 16 µg/mL, suggesting strong antifungal activity.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other derivatives within the thiadiazole and triazole families:
| Compound Name | Antimicrobial Activity | MIC (µg/mL) |
|---|---|---|
| N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-acetamide | Moderate | 64 |
| N-[5-(methyl)-1,3,4-thiadiazole] | Low | 128 |
| 5-(2-Methylpropyl)-4H-1,2,4-triazole | High | 32 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
